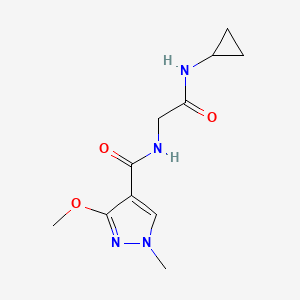

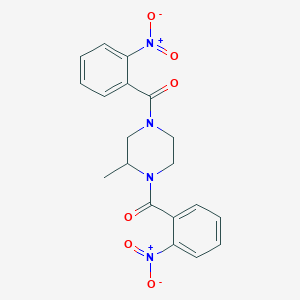

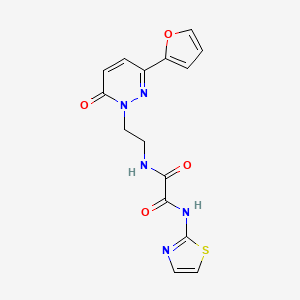

![molecular formula C14H12ClNO4S B2563774 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 109029-98-3](/img/structure/B2563774.png)

4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 329906-75-4 . It has a molecular weight of 325.77 . The IUPAC name for this compound is 4-chloro-3-[(methylanilino)sulfonyl]benzoic acid .

Molecular Structure Analysis

The InChI code for “4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid” is 1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Environmental and Biodegradation Studies

One significant area of application for this compound is in the environmental science field, particularly concerning the degradation of pharmaceuticals and related compounds. Research by Qutob et al. (2022) focuses on the advanced oxidation processes (AOPs) used to degrade acetaminophen in aqueous media. This study highlights the importance of understanding the by-products and biotoxicity resulting from the degradation processes, essential for assessing environmental impacts.

Pharmacological Applications

In the realm of pharmacology, the degradation processes of nitisinone (NTBC) and its by-products were investigated by Barchańska et al. (2019). Although not directly mentioning 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid, the study sheds light on the stability of NTBC under various conditions, which is crucial for understanding the stability and degradation pathways of similar compounds.

Carbonic Anhydrase Inhibitory Action

The paper by Carta and Supuran (2013) reviews the sulfonamide diuretic field, focusing on carbonic anhydrase inhibitors. This research highlights the therapeutic activity of diuretic sulfonamide carbonic anhydrase inhibitors, relevant to understanding the potential pharmacological applications of sulfonamide compounds, including 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid.

Synthetic and Pharmacological Potential

A review by Hryhoriv et al. (2021) discusses the synthetic and pharmacological potential of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives. While focusing on a different chemical structure, this review is pertinent for understanding the broader context of research into the synthetic routes and pharmacological applications of complex organic compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be a major metabolite of tripamide , an antihypertensive agent . This suggests that it may interact with similar targets as tripamide, potentially influencing blood pressure regulation.

Mode of Action

Given its structural similarity to tripamide , it might share similar mechanisms of action

Biochemical Pathways

As a metabolite of tripamide , it could potentially influence the same pathways, possibly those related to blood pressure regulation. More research is required to elucidate these pathways.

Pharmacokinetics

As a metabolite of tripamide , it is likely to share similar pharmacokinetic properties.

Result of Action

As a metabolite of tripamide , it might have similar effects, potentially influencing blood pressure regulation

Action Environment

It is known that the compound should be stored in a dry environment , suggesting that moisture could potentially affect its stability.

Propriétés

IUPAC Name |

4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKQXXYILVIETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

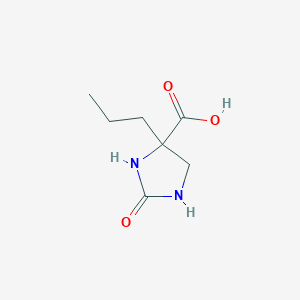

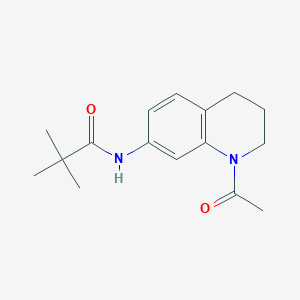

![Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2563692.png)

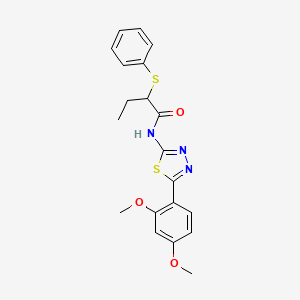

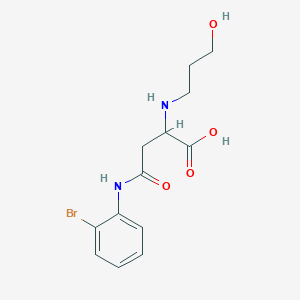

![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)

![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)

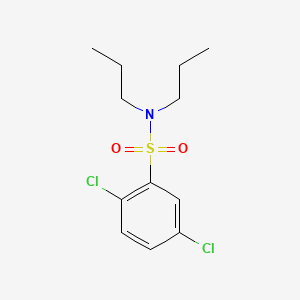

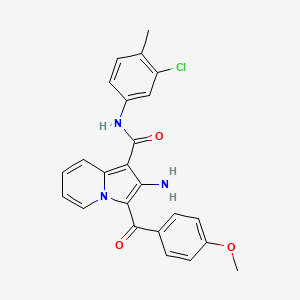

![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)